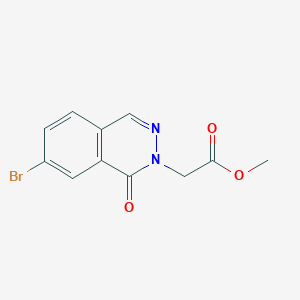

Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate is a chemical compound that appears to be related to a class of compounds with potential biological activity. The compound itself is not directly mentioned in the provided papers, but its structure suggests it could be a derivative of phthalazin-1(2H)-one, which is a core structure in various synthesized compounds with potential applications in medicine and agriculture.

Synthesis Analysis

The synthesis of related compounds involves the reaction of methyl oxalyl chloride with arylzinc halides, facilitated by a palladium catalyst, to produce methyl 2-oxo-2-arylacetates in moderate to excellent yields . This method could potentially be adapted for the synthesis of methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of related phthalazin-1(2H)-one derivatives from phthalic anhydride has been reported, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and, in some cases, confirmed by X-ray crystallography . These techniques could be employed to determine the molecular structure of methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The related methyl 2-oxo-2-arylacetates have been converted to their corresponding (E)- and (Z)-O-methyloximino derivatives, which have shown agrochemical importance as fungicides . The presence of the oxophthalazin moiety in methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate suggests that it may also undergo similar chemical reactions, potentially leading to products with biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate are not directly reported, the properties of similar compounds can provide some insights. For instance, the solubility, melting points, and stability under various conditions of related compounds can be inferred from their structural analogs . Additionally, the antimicrobial activity of some derivatives indicates that methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate may also possess similar properties, which could be explored in further studies .

Scientific Research Applications

Synthesis of Compounds : Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate serves as a precursor in synthesizing various organic compounds. For instance, it has been used in the preparation of modified Strobilurin derivatives, showing significant antimicrobial activity (Sridhara et al., 2011).

Antimicrobial Activity : Research indicates that derivatives of Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate exhibit antimicrobial properties. Compounds synthesized using this chemical have been tested against various bacteria and fungi strains, showing promising antimicrobial activity (Sridhara et al., 2010).

Cytotoxicity and Potential Anticancer Activity : Some studies focus on the cytotoxicity of compounds derived from Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate, suggesting their potential as anticancer agents. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines, indicating their potential use in cancer therapy (Salahuddin et al., 2014).

Applications in Organic Chemistry : This compound is also instrumental in advancing organic chemistry research, contributing to the design and synthesis of various organic compounds with potential pharmaceutical applications (M. Čačić et al., 2009).

Mechanism of Action

Target of Action

The primary target of Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

Methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate interacts with EGFR, leading to EGFR inhibition . This inhibition prevents the activation of the downstream signaling pathways that promote cell proliferation and survival. Therefore, the compound’s interaction with its target leads to a decrease in cancer cell proliferation and an increase in cancer cell death .

Biochemical Pathways

The compound affects the EGFR signaling pathway . This pathway is crucial for cell survival and proliferation. When EGFR is inhibited, the downstream effects include decreased cell proliferation, increased apoptosis, decreased angiogenesis, and decreased metastasis .

Result of Action

The compound exhibits potent cytotoxic activities, with IC50 values of 0.92, 1.89, and 0.57 μM against MDA-MB-231 cells, which are significantly lower than that of Erlotinib (IC50 = 1.02 μM), a known EGFR inhibitor . Furthermore, the compound induced apoptosis in MDA-MB-231 cells by 64.4-fold (42.5% compared to 0.66 for the control) . These results suggest that the compound may serve as a potential target-oriented anti-breast cancer agent .

properties

IUPAC Name |

methyl 2-(7-bromo-1-oxophthalazin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-17-10(15)6-14-11(16)9-4-8(12)3-2-7(9)5-13-14/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFYNLVTRWXHNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C2=C(C=CC(=C2)Br)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)

![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3004505.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004510.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)